Tricyclo[3.2.0.0~2,7~]hept-3-ene
Description
Structure
3D Structure
Properties
CAS No. |
6006-21-9 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
tricyclo[3.2.0.02,7]hept-3-ene |
InChI |
InChI=1S/C7H8/c1-2-5-6-3-4(1)7(5)6/h1-2,4-7H,3H2 |
InChI Key |
UZJVVGQIWBVVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC3C1C23 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tricyclo 3.2.0.02,7 Hept 3 Ene and Derivatives
Strategies for Carbon Framework Construction
The synthesis of the tricyclo[3.2.0.0²’⁷]heptane core necessitates sophisticated strategies that can efficiently assemble the intricate and strained ring system. Key approaches include cycloaddition reactions, rearrangement-based routes, and transformations involving carbene/carbenoid intermediates.
Rearrangement-Based Synthetic Routes to Tricyclo[3.2.0.0²’⁷]hept-3-ene Structures
Rearrangement reactions offer an alternative and often elegant approach to the synthesis of strained polycyclic molecules. The di-π-methane rearrangement, a photochemical process, has been utilized to synthesize tricyclo[3.2.0.0²’⁷]heptane derivatives. researchgate.net This rearrangement typically involves a molecule with two π-systems separated by a saturated carbon atom (a 1,4-diene or its equivalent). Upon photoirradiation, a complex series of bond reorganizations occurs, leading to a vinylcyclopropane (B126155) or a related structure. For instance, the sensitized photolysis of certain 5-methylene-2-norbornenes leads to the formation of isomeric products with the tricyclo[3.2.0.0²’⁷]heptane skeleton. researchgate.net
Novel Ring-Closing and Ring-Forming Transformations via Carbene/Carbenoid Chemistry
Carbene and carbenoid chemistry provides a powerful platform for the construction of highly strained ring systems through intramolecular C-H insertion and cyclopropanation reactions. A notable example is the intramolecular insertion of a cyclopropylidene, which can lead to the formation of the tricyclo[4.1.0.0²’⁷]heptane ring system. acs.orgorgsyn.org
The generation of a cyclopropylidene intermediate, often from a 7,7-dihalobicyclo[4.1.0]heptane precursor upon treatment with an organolithium reagent, can be followed by an intramolecular C-H insertion to form the central bond of the bicyclobutane core. For instance, the reaction of 7,7-dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene with methyllithium (B1224462) yields 1,6-dimethyltricyclo[4.1.0.0²’⁷]hept-3-ene. orgsyn.org The presence of substituents, such as methyl groups at the ring juncture, can significantly influence the efficiency of the ring closure. orgsyn.org
Computational studies have also explored the intramolecular C-H insertions of carbenes to form tricyclic systems. For example, the intramolecular insertions of bicyclo[4.1.0]hept-7-ylidene have been shown to have lower activation barriers to form tricyclo[4.1.0.0²’⁷]heptane and tricyclo[4.1.0.0³’⁷]heptane compared to its ring-opening to an allene. acs.org This suggests that carbene-mediated ring-closing is a viable and predictable strategy for synthesizing these strained frameworks.
Targeted Synthesis of Functionalized Tricyclo[3.2.0.02,7]hept-3-ene Derivatives
The introduction of functional groups onto the tricyclo[3.2.0.02,7]heptane skeleton allows for further chemical manipulation and the synthesis of complex molecular architectures. Researchers have devised several methods to prepare these valuable synthetic intermediates.
Preparation of 3-Endo-Substituted Tricyclo[3.2.0.02,7]heptan-6-ones
A general method for the synthesis of 3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-ones involves the treatment of either 3-endo-substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-ones or 5-endo-substituted 7-anti-halogenobicyclo[2.2.1]heptan-2-ones with potassium t-butoxide. rsc.org These tricyclic ketones are valuable intermediates that can react with a variety of nucleophiles, such as cyanide ion, halide ions, water, and methanol (B129727), leading exclusively to the formation of 5-endo,7-anti-disubstituted bicyclo[2.2.1]heptan-2-ones. rsc.org
A specific application of this class of compounds is demonstrated in the synthesis of Prostaglandin (B15479496) A₂. rsc.org The synthesis commences with the known tricyclic ketone, 3-endo-bromotricyclo[3.2.0.02,7]heptan-6-one. rsc.org
The initial steps to obtain the key tricyclic ketone are outlined below:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | Bicyclo[3.2.0]hept-2-en-6-one | Br₂, NaHCO₃, CCl₄ | Dibromo-derivative |
| 2 | Dibromo-derivative | Sodium hexamethyldisilazide | 3-endo-bromotricyclo[3.2.0.02,7]heptan-6-one |
Data sourced from J.C.S. Chem. Comm., 1980. rsc.org
The resulting stable, crystalline tricyclic ketone serves as a crucial building block for the subsequent elaboration into the prostaglandin structure. rsc.org
Synthesis of Phosphorous-Containing Tricyclo[3.2.0.02,7]hept-3-ene Analogs via Phosphinidene (B88843) Chemistry
Phosphinidene chemistry offers a route to incorporate phosphorus atoms into complex organic frameworks, leading to novel heterocyclic compounds. A remarkable example is the reaction of a complexed phosphinidene with 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene, which results in the formation of a phosphorus-containing tricyclo[3.2.0.02,7]hept-3-ene analog. researchgate.net This reaction proceeds through a proposed aminophosphinidene intermediate, which is stabilized by the solvent, tetrahydrofuran (B95107) (THF). researchgate.net This intermediate, formed by the abstraction of a phosphorus atom from the triphosphabenzene, then reacts with a second molecule of the triphosphabenzene to yield the final tricyclic product. researchgate.net The structure of this novel compound has been confirmed by single-crystal X-ray diffraction studies. researchgate.net
The reaction can be summarized as follows:
| Reactants | Key Intermediate | Product |
| Complexed Phosphinidene, 2,4,6-Tri-tert-butyl-1,3,5-triphosphabenzene | Aminophosphinidene (stabilized by THF) | Phosphorous-Containing Tricyclo[3.2.0.02,7]hept-3-ene Analog |
Data sourced from a study on the reaction of a complexed phosphinidene with 2,4,6-Tri-tert-butyl-1,3,5-triphosphabenzene. researchgate.net
This synthetic approach highlights the utility of transient phosphinidene species in constructing intricate phosphorus-containing cage compounds. researchgate.net
Synthesis of 3,3,6-Trisubstituted Tricyclo[3.2.0.01,4]heptan-2-ones
The synthesis of 3,3,6-trisubstituted tricyclo[3.2.0.01,4]heptan-2-ones has been achieved through the dehydrobromination of bicyclic ketones with potassium butoxide. rsc.orgrsc.orgresearchgate.net These highly strained tricycloheptanones exhibit interesting reactivity. rsc.orgrsc.org X-ray crystallographic analysis of one such derivative revealed a bond angle of 149.2(9)° at a tetravalent carbon atom, underscoring the significant strain within the molecule. rsc.orgrsc.org
Reactions of these tricyclic ketones with electrophiles and most nucleophiles proceed with the preferential cleavage of the C(1)–C(4) or C(1)-C(5) bond. rsc.orgrsc.org This reactivity pattern is a direct consequence of the inherent ring strain in the tricyclic system.
| Precursor | Reagent | Product Class |
| Bicyclic Ketones | Potassium Butoxide | 3,3,6-Trisubstituted Tricyclo[3.2.0.01,4]heptan-2-ones |
Data sourced from the Journal of the Chemical Society, Chemical Communications. rsc.orgrsc.org
Elucidation of Reaction Mechanisms and Chemical Reactivity of Tricyclo 3.2.0.02,7 Hept 3 Ene Systems
Electrophilic Ring Cleavage Reactions of Strained Bonds
The high degree of p-character in the exterior C-C bonds of the cyclopropane (B1198618) rings in molecules like quadricyclene makes them susceptible to attack by electrophiles, initiating ring-opening reactions. nih.gov This reactivity is distinct from typical alkenes and is a hallmark of strained polycyclic alkanes. nih.gov
Halogenation Mechanisms (e.g., Bromination of Tetracyclo[3.2.0.0^2,7^.0^4,6^]heptane)
The ionic addition of molecular bromine to tetracyclo[3.2.0.0^2,7^.0^4,6^]heptane (quadricyclene) has been shown to be a complex process that yields a variety of products, the distribution of which is highly dependent on reaction conditions, particularly the solvent. cdnsciencepub.com The reaction proceeds via electrophilic cleavage of the strained cyclopropane rings. cdnsciencepub.com
The mechanism for the bromination of quadricyclene is understood to involve a series of ion-pair intermediates. cdnsciencepub.com The nature of the solvent plays a critical role in determining the ultimate fate of these intermediates and, consequently, the final product distribution. cdnsciencepub.comlibretexts.org In different solvents, the reaction can yield a mixture of six possible dibromo adducts and five solvent-incorporated products. cdnsciencepub.com
For instance, the reaction in methanol (B129727) produces two major solvent-incorporated adducts and one dibromo adduct. In contrast, reactions in less nucleophilic or non-polar solvents like carbon tetrachloride or chloroform (B151607) lead to a different array of dibrominated products. cdnsciencepub.comnih.gov This solvent dependency highlights the competition between the bromide ion and solvent molecules for nucleophilic attack on the cationic intermediate. libretexts.orgquora.com A proposed mechanism involves the initial formation of a π-complex, which then ionizes to a bromocarbenium bromide ion pair. nih.gov This ion pair can then be attacked by a nucleophile (bromide or solvent) to give the final products. cdnsciencepub.com
The product distribution from the bromination of quadricyclene in various solvents illustrates these effects.
Table 1: Product Distribution from the Bromination of Tetracyclo[3.2.0.0^2,7^.0^4,6^]heptane in Various Solvents
| Solvent | exo,exo-3,5-dibromotricyclo[2.2.1.0^2,6]heptane (%) | exo,endo-3,5-dibromotricyclo[2.2.1.0^2,6]heptane (%) | exo-2-syn-7-dibromobicyclo[2.2.1]hept-5-ene (%) | Other Products (%) |
|---|---|---|---|---|
| Methanol | 13 | 0 | 0 | 87 (Solvent-incorporated) |
| Acetic Acid | 20 | 18 | 17 | 45 (Solvent-incorporated) |
| Carbon Tetrachloride | 33 | 29 | 38 | 0 |
Data sourced from Garratt, D. G. (1980). cdnsciencepub.com
Two primary modes of attack by an electrophile on a strained cyclopropane ring are conceptually possible: "edge-on" and "corner" (or end-on) attack. cdnsciencepub.com
Edge-on attack: The electrophile interacts with the region of highest electron density, which is along the carbon-carbon bond axis of the cyclopropane ring. This mode of attack is expected to proceed with retention of configuration at the carbon where the new bond is formed. cdnsciencepub.com
Corner attack: The electrophile approaches the carbon atom from the rear, leading to cleavage of the opposite bond and inversion of configuration at the site of attack. cdnsciencepub.com
In the bromination of quadricyclene, the formation of various stereoisomeric products suggests that both pathways are operative. cdnsciencepub.com The competition between these two modalities is a key factor in the mechanistic pathway, influencing the stereochemistry of the resulting adducts. The predominance of certain products can be interpreted as a reflection of the relative favourability of one attack mode over the other, which can be influenced by the specific electrophile and reaction conditions. cdnsciencepub.comcdnsciencepub.com
Selenenylation and Sulfenylation Reactions of Polycyclic Alkanes
The reaction of quadricyclene with areneselenenyl chlorides provides another clear example of electrophilic cleavage of strained C-C bonds. cdnsciencepub.com These reactions, like halogenations, are sensitive to stereochemical and regiochemical factors and offer further insight into the reactivity of these systems. cdnsciencepub.combeilstein-journals.org
Kinetic studies of the reaction between benzeneselenenyl chloride and quadricyclene in methylene (B1212753) chloride show that the reaction follows second-order kinetics, being first order in each reactant. cdnsciencepub.com The rate of this reaction is significantly faster than the analogous reaction with many simple alkenes but is notably slower than the reaction with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene), its less strained isomer. cdnsciencepub.com This highlights that while ring strain is a driving force, the accessibility of the π-bonds in norbornadiene allows for a faster electrophilic attack compared to the σ-bond attack in quadricyclene. nih.govcdnsciencepub.com
The stereochemical outcome of the selenenylation is complex, with evidence for electrophilic cleavage occurring with both retention and inversion of configuration. cdnsciencepub.com This suggests, similar to bromination, a competition between different attack geometries on the strained cyclopropane framework. cdnsciencepub.com
Table 2: Comparison of Second-Order Rate Constants (k₂) for Electrophilic Additions at 24.5 °C
| Substrate | Electrophile | k₂ (dm³ mol⁻¹ s⁻¹) |
|---|---|---|
| Tetracyclo[3.2.0.0^2,7^.0^4,6^]heptane | Benzeneselenenyl chloride | 1,850 |
| Bicyclo[2.2.1]hepta-2,5-diene | Benzeneselenenyl chloride | 12,300 |
Data sourced from Garratt, D. G., et al. (1980). cdnsciencepub.com
The reaction of benzeneselenenyl chloride with quadricyclene under kinetic control yields products of both 1,3-addition and conjugative 1,6-addition. cdnsciencepub.com The 1,6-addition pathway is found to be the preferential route. This involves the cleavage of one cyclopropane ring (e.g., at C1-C7) and the formation of a new bond between the electrophile and one carbon, while the nucleophile adds to a distant carbon (C6), leading to a nortricyclene (B1619838) derivative. The 1,3-addition pathway results in a norbornene skeleton. cdnsciencepub.com The predominance of the 1,6-addition is interpreted as resulting from the effective neighboring group ability of the selenium atom combined with the high electron density along the edges of the cyclopropane bonds. cdnsciencepub.com When nucleophilic solvents like acetic acid or methanol are used, solvent-incorporated products are formed, preferentially via the 1,3-addition pathway. cdnsciencepub.com
Nucleophilic Reactivity and Transformations of Tricyclic Ketones
The reactivity of tricyclic ketones within this family is heavily influenced by the inherent strain of the polycyclic framework. Nucleophilic attack and subsequent bond cleavages often proceed in a manner that relieves this strain, leading to specific and often predictable reaction pathways.
Nucleophilic Attack on 3-Endo-Substituted Tricyclo[3.2.0.02,7]heptan-6-ones
The reactions of 3-endo-substituted tricyclo[3.2.0.02,7]heptan-6-ones with nucleophiles demonstrate the directing effect of the substituent and the influence of the strained cage structure. For instance, the reaction of endo-3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one with diethylalkynylalane reagents results in a homoconjugate addition, yielding 7-anti-alkynylbicyclo[2.2.1]heptanones. rsc.org This outcome highlights the propensity of the tricyclic system to undergo ring-opening reactions that alleviate strain. These reactions are notable for proceeding at ambient temperatures, offering an advantage over methods requiring low temperatures. rsc.org
Preferential Bond Cleavage Patterns in Tricyclo[3.2.0.01,4]heptan-2-ones by Electrophiles and Nucleophiles
The highly strained nature of tricyclo[3.2.0.01,4]heptan-2-ones dictates their reactivity towards both electrophiles and nucleophiles. rsc.orgrsc.org X-ray crystallographic data reveal significant bond angle distortion, contributing to the high strain energy of these molecules. rsc.org Consequently, reactions with a variety of reagents lead to the preferential cleavage of the C(1)–C(4) or C(1)–C(5) bonds. rsc.orgrsc.org
For example, the reaction of dimethyltricycloheptanone with nucleophiles like methoxide (B1231860) and toluene-α-thiolate ion leads to specific ketone products. rsc.org In contrast, analogous diphenyl-substituted compounds often react with nucleophiles to regenerate the bicyclo[3.2.0]heptan-6-one ring system. rsc.org The reaction of certain tricyclo[3.2.0.01,4]heptanones with bromine results in the formation of dibromo ketones, demonstrating the addition to the strained framework. rsc.org
Pericyclic Rearrangements and Cycloreversions in Tricyclo[3.2.0.02,7]hept-3-ene Analogs
Pericyclic reactions, including thermal rearrangements and cycloreversions, are characteristic transformations of tricyclo[3.2.0.02,7]hept-3-ene and its analogs. These concerted processes are governed by orbital symmetry rules and are often driven by the release of ring strain.
Thermal Rearrangements and Intramolecular Trapping of Diradical Intermediates
The thermal behavior of tricyclo[3.2.0.02,7]hept-3-ene systems can lead to fascinating molecular reorganizations. For example, the thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene has been studied, revealing pathways that proceed through a (E,Z)-1,3-cycloheptadiene intermediate. nih.gov The activation barriers for these rearrangements are significant, reflecting the energy required to break and form the strained ring systems. nih.gov
Computational studies on the degenerate thermal rearrangements of related bicyclo[n.m.0]alkatetraenes have provided insights into the diradical intermediates involved. nih.gov The stability and interactions within these diradicals, such as tricyclo[4.4.0.0(2,7)]deca-3,8-dien-5,10-diyl, are influenced by through-bond interactions, which can have a significant impact on the reaction pathways. nih.gov
Retro-Diels-Alder Transformations and Their Chemical Utility
The retro-Diels-Alder reaction, a cycloreversion process, is a synthetically valuable transformation for tricyclo[3.2.0.02,7]hept-3-ene analogs and related systems. wikipedia.orgru.nl This reaction allows for the generation of dienes and dienophiles from a cyclohexene-containing framework and is often favored at higher temperatures. wikipedia.org
Flash vacuum pyrolysis of 5,6-benzotricyclo[3.2.0.02,7]hept-5-ene, for instance, quantitatively yields 2-vinylindene through an intramolecular retro-Diels-Alder reaction, presumably via an isoindene intermediate. This transformation showcases the utility of the retro-Diels-Alder reaction in synthesizing complex molecular architectures.
The efficiency of retro-Diels-Alder reactions can be significantly enhanced under certain conditions. The discovery that an oxide anion can accelerate these reactions has broadened their synthetic applicability, often allowing them to proceed rapidly at room temperature. nih.gov
A notable example of the utility of the retro-Diels-Alder reaction is found in barbaralane systems. Barbaralane, or tricyclo[3.3.1.02,8]nona-3,6-diene, can be considered a formal [4+2] cycloadduct. rsc.orgrsc.org The corresponding 9-vinyl- and 9-aryl-tricyclo[3.3.1.02,8]nona-3,6-dien-9-olates undergo an oxyanion-assisted retro-Diels-Alder reaction to produce cycloheptatrienes in excellent yields. rsc.orgrsc.org
This reaction is significant because it demonstrates that the fragmented 4π component does not need to be part of an aromatic system for the reaction to be efficient. rsc.orgrsc.org The presence of a geminal conjugation group on the alcohol precursor is important for the reaction to proceed. rsc.org This method provides a reliable route to substituted cycloheptatrienes.
Below is a table summarizing the yields of cycloheptatrienes from the oxyanion-assisted retro-Diels-Alder reaction of various 9-substituted barbaralan-9-ols.
| Entry | R1 | R2 | Product | Yield (%) |
| a | H | H | 2a | 0 |
| b | Me | H | 2b | 0 |
| c | Ph | H | 2c | 60 |
| d | 4-MeC6H4 | H | 2d | 86 |
| e | 4-MeOC6H4 | H | 2e | 98 |
| f | 4-ClC6H4 | H | 2f | 90 |
| g | 4-CF3C6H4 | H | 2g | 91 |
| h | 2-Naphthyl | H | 2h | 93 |
| Data sourced from a study on oxyanion-assisted retro-Diels-Alder reactions in the barbaralane system. rsc.org |
Carbocation Chemistry and Skeletal Rearrangements
Formation and Reactivity of Tricyclo[3.2.0.02,7]hept-3-yl Cations
The generation and subsequent reactions of carbocations derived from tricyclic systems like tricyclo[3.2.0.02,7]heptane derivatives are of significant interest due to their propensity for skeletal rearrangements. The nature of the carbocations formed from tricyclo[3.2.0.02,7]hept-4-yl derivatives has been a subject of study. acs.org The high strain energy inherent in such polycyclic systems influences their reactivity. For example, tetracyclo[3.2.0.02,7.04,6]heptane (quadricyclane) possesses significant strain energy, making it susceptible to reactions that relieve this strain. researchgate.net
Protolytic Cleavage and Solvolysis Studies
Protolytic cleavage and solvolysis are key methods for investigating the behavior of carbocations. The electrophilic cleavage of the cyclopropane rings in quadricyclane (B1213432) by areneselenenyl chloride leads to products of both 1,3- and conjugative 1,6-addition, with the latter being favored. cdnsciencepub.com This reaction proceeds via ionic cleavage of the cyclopropane rings. cdnsciencepub.com
Solvolysis studies of derivatives of related tricyclic systems provide insights into carbocation stability and rearrangement pathways. For instance, the solvolysis of derivatives of exo- and endo-anti-tricyclo[3.1.1.02,4]heptan-6-ol has been investigated to understand the chemistry of the resulting carbocations. acs.org Similarly, the acetolysis of 7-norbornadienylmethyl brosylates has been studied, revealing intramolecular retro-Diels-Alder reactions and the formation of tetracyclic products, which implies stabilization of the carbocation by remote double bonds.
The table below summarizes the products from the reaction of benzeneselenenyl chloride with quadricyclane. cdnsciencepub.com
| Reactant | Reagent | Solvent | Products |
| Tetracyclo[3.2.0.02,7.04,6]heptane (Quadricyclane) | Benzeneselenenyl chloride | CH2Cl2 | 1,3- and 1,6-addition products |
Stereochemical and Regiochemical Control in Tricyclo 3.2.0.02,7 Hept 3 Ene Systems
Diastereoselectivity and Enantioselectivity in Tricyclic Compound Synthesis
The synthesis of tricyclo[3.2.0.02,7]heptane derivatives often yields a mixture of products, indicating that achieving high stereoselectivity can be challenging. For instance, the decomposition of the tosylhydrazone derived from bicyclo[3.1.1]heptan-2-one under various basic conditions produces tricyclo[3.2.0.02,7]heptane alongside other compounds like norbornene and tricyclene, with ratios varying depending on the specific reaction conditions. researchgate.net
However, specific synthetic strategies have been developed to control the stereochemistry. A notable example is the cyclization of bicyclo[3.2.0]hept-3-ene anti-oxide, prepared from 1,4-cyclohexadiene, which undergoes cyclization to yield endo-tricyclo[3.2.0.02,7]heptan-4-ol with a high yield of 69%, demonstrating effective diastereoselectivity in the formation of the endo isomer. researchgate.net
Enantioselective synthesis, crucial for producing specific chiral molecules, can be approached using biocatalysis or chiral catalysts. The reduction of precursor molecules like bicyclo[3.2.0]hept-2-en-6-one using yeast can be product-enantioselective, even if the initial reaction is not enantiospecific to the substrate. nih.gov Furthermore, the use of chiral metal complexes, such as chiral cobalt(II) complexes in Diels-Alder reactions of related systems, has proven effective in achieving high diastereo- and enantioselectivity, suggesting a viable pathway for the asymmetric synthesis of complex tricyclic structures. rsc.org
Table 1: Examples of Stereoselectivity in Tricyclic Synthesis
| Precursor | Reagent/Catalyst | Product | Stereochemical Outcome | Reference |
| Bicyclo[3.1.1]heptan-2-one tosylhydrazone | Base | Tricyclo[3.2.0.02,7]heptane | Mixture of isomers and other products | researchgate.net |
| Bicyclo[3.2.0]hept-3-ene anti-oxide | - | endo-Tricyclo[3.2.0.02,7]heptan-4-ol | High diastereoselectivity for the endo isomer (69% yield) | researchgate.net |
| Racemic norcaradienes | Chiral Cobalt(II) complex | Tricyclo[3.2.2.0]nonenes | High diastereo- and enantioselectivity | rsc.org |
| Bicyclo[3.2.0]hept-2-en-6-one | Yeast | Bicyclo[3.2.0]hept-2-en-6-ol | Product enantioselective reduction | nih.gov |
Control of Configuration During Ring-Opening and Addition Processes
The strained nature of the tricyclo[3.2.0.02,7]hept-3-ene system makes it susceptible to ring-opening and addition reactions, where controlling the resulting stereochemistry is a key synthetic challenge. Electrophilic additions to precursors like tetracyclo[3.2.0.02,7.04,6]heptane (quadricyclane) demonstrate the complexity of these reactions. The addition of molecular bromine, for example, results in a variety of dibromo adducts, with the stereochemistry of the products suggesting a mechanism involving stereospecific inversion of configuration at one of the carbon centers during nucleophilic attack. cdnsciencepub.com Similarly, the reaction with benzeneselenenyl chloride leads to products of both 1,3- and conjugative 1,6-addition, with electrophilic cleavage of the cyclopropane (B1198618) ring occurring with both retention and inversion of configuration. cdnsciencepub.com
Homoconjugate addition reactions also provide a means to control the stereochemistry of ring-opening. The reaction of diethylalkynylalanes with endo-3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one results in a stereoselective ring opening to produce 7-anti-alkynylbicyclo[2.2.1]heptanones. rsc.org This demonstrates that the choice of reagent can direct the attack to a specific face of the molecule, thereby controlling the configuration of the product.
Solvolysis reactions of substituted tricyclo[3.2.0.02,7]heptane derivatives also highlight the potential for stereochemical control. The solvolysis of endo-tricyclo[3.2.0.02,7]hepta-6-yl p-methoxybenzoate shows pronounced reactivity, indicating the formation of a stabilized carbocation intermediate that can be selectively trapped by nucleophiles. acs.org The formation of the tricyclo[3.2.0.02,7]hept-3-yl cation as an intermediate in such reactions is a critical factor in determining the final product's stereochemistry. acs.org
Table 2: Stereochemical Outcomes of Ring-Opening and Addition Reactions
| Substrate | Reagent | Key Product(s) | Stereochemical Feature | Reference |
| Tetracyclo[3.2.0.02,7.04,6]heptane | Br2 | 3,5-Dibromotricyclo[2.2.1.02,6]heptanes | Inversion of configuration during nucleophilic attack | cdnsciencepub.com |
| Tetracyclo[3.2.0.02,7.04,6]heptane | C6H5SeCl | Chloro- and solvent-incorporated selenides | Both retention and inversion of configuration | cdnsciencepub.com |
| endo-3-t-Butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one | Diethylalkynylalanes | 7-anti-Alkynylbicyclo[2.2.1]heptanones | Stereoselective homoconjugate addition | rsc.org |
| Tricyclo[3.2.0.02,7]hept-3-ene | Diazomethane / Pd(OAc)2 | Addition product | - | msu.ru |
Influence of Structural Factors and Substituents on Reaction Stereochemistry and Regiochemistry
Structural modifications and the presence of substituents on the tricyclo[3.2.0.02,7]hept-3-ene framework exert a profound influence on the stereochemical and regiochemical outcomes of its reactions.
A fused aromatic ring, as in 5,6-benzotricyclo[3.2.0.02,7]hept-5-ene, directs the thermal rearrangement to proceed via an intramolecular retro-Diels-Alder reaction, quantitatively yielding 2-vinylindene. acs.org This demonstrates how a significant structural feature can open up specific, highly selective reaction pathways.
Substituents on the tricyclic core also play a critical role in directing reaction outcomes. For instance, the solvolysis of 4-halotricyclo[4.1.0.02,7]hept-4-en-3-yl methanesulfonates, which are structurally related to the title compound, yields non-rearranged products exclusively. researchgate.net In contrast, the unsubstituted parent compound under similar conditions leads to rearranged products. This highlights the directing effect of the halogen substituents, which likely stabilize the tricyclic cation against rearrangement. researchgate.net
The position of a substituent is also crucial. The ring-opening of 1-phenyltricyclo[4.1.0.02,7]heptane and 2-phenyltricyclo[4.1.0.02,7]heptane on silica (B1680970) gel yields different sets of products, indicating that the location of the phenyl group dictates which bonds are cleaved and how the resulting intermediates rearrange. researchgate.net Similarly, the reaction of 1-phenyltricyclo[4.1.0.02,7]heptane with 2,3-bis(benzenesulfonyl)propene proceeds via a trans-selective cleavage of the central C1–C7 bond, leading to specific bicyclo[3.1.1]heptane derivatives. researchgate.net
Table 3: Influence of Substituents on Reaction Outcomes
| Substituted System | Reaction | Key Outcome | Influence of Substituent/Structure | Reference |
| 5,6-Benzotricyclo[3.2.0.02,7]hept-5-ene | Thermal Rearrangement | 2-Vinylindene | Fused benzene (B151609) ring directs retro-Diels-Alder reaction | acs.org |
| 4-Halotricyclo[4.1.0.02,7]hept-4-en-3-yl mesylates | Solvolysis | Non-rearranged alcohols and ethers | Halogen substituents prevent skeletal rearrangement | researchgate.net |
| Phenyl-substituted Tricyclo[4.1.0.02,7]heptanes | Ring-opening on SiO2 | Mixture of bicyclic and monocyclic products | Phenyl group position directs the fragmentation pattern | researchgate.net |
| endo-Tricyclo[3.2.0.02,7]hepta-6-yl p-methoxybenzoate | Solvolysis | - | Pronounced reactivity due to endo substituent | acs.org |
Synthetic Utility and Application of Tricyclo 3.2.0.02,7 Hept 3 Ene Scaffolds in Organic Synthesis
Role as Key Intermediates in Complex Molecule Synthesis
The compact and rigid structure of Tricyclo[3.2.0.0²⁷]hept-3-ene and its derivatives serve as a versatile platform for the synthesis of intricate molecules. The strategic release of its inherent strain energy can drive reactions that form multiple new bonds and stereocenters in a controlled manner.
Precursors to Other Polycyclic Systems (e.g., Norbornenes)
Tricyclo[3.2.0.0²⁷]hept-3-ene and related structures are valuable precursors to a variety of other polycyclic systems, most notably norbornenes. The protolytic cleavage of Tricyclo[3.2.0.0²⁷]hept-3-ene has been a subject of study, indicating its reactivity towards ring-opening reactions to form other cyclic structures. acs.orgacs.orgacs.org
One of the key transformations involves the [2+2+2]-cycloaddition reaction of quadricyclane (B1213432) (tetracyclo[3.2.0.0²⁷.0⁴⁶]heptane), a structural isomer of norbornadiene, with alkenes or alkynes. This reaction is a regio- and stereospecific route to exo-tricyclononenes, which can be considered as norbornene derivatives fused with a cyclobutane (B1203170) ring. researchgate.net This method is particularly advantageous as it often yields the exo isomer, which is typically more reactive in polymerization reactions. researchgate.net The synthesis of various norbornene-type monomers containing cyclobutane or cyclobutene (B1205218) fragments has been achieved using quadricyclane, which itself is produced from the photo-isomerization of norbornadiene. researchgate.net
The following table summarizes the transformation of quadricyclane into norbornene derivatives:
| Starting Material | Reagent | Product Type | Significance |
| Quadricyclane | Activated Alkenes/Alkynes | exo-Tricyclononenes (Norbornene derivatives) | Regio- and stereospecific synthesis of the more reactive exo isomer. researchgate.net |
Development of New Synthetic Methodologies Leveraging Tricyclic Strain
The high strain energy of tricyclo[3.2.0.0²⁷]heptane derivatives is a driving force for the development of novel synthetic transformations. Electrophiles and most nucleophiles react with tricyclo[3.2.0.0¹⁴]heptan-2-ones, a related system, through the preferential cleavage of the highly strained C(1)–C(4) or C(1)–C(5) bonds. rsc.org X-ray crystallographic data of one such derivative revealed a bond angle of 149.2(9)° at a tetravalent carbon, highlighting the significant distortion from ideal tetrahedral geometry. rsc.org
The generation of highly pyramidalized and strained alkenes, such as derivatives of tricyclo[3.3.0.0³⁷]oct-1(5)-ene, has been achieved. nih.gov These species are highly reactive and can be trapped with various reagents. nih.gov DFT calculations on one such derivative indicated a pyramidalization angle of 61.7 degrees and a strain energy of 72.9 kcal/mol, quantifying the immense strain within the molecule. nih.gov
Applications in Polymer Chemistry as Monomers for Novel Materials
Tricyclic systems based on the norbornene framework, which can be derived from Tricyclo[3.2.0.0²⁷]hept-3-ene precursors, are important monomers in polymer chemistry. researchgate.net The ring-opening metathesis polymerization (ROMP) and addition polymerization of tricyclononenes and tricyclononadienes are of particular interest for creating novel polymeric materials. researchgate.net These monomers, often synthesized from readily available cyclopentadiene (B3395910) or quadricyclane, can lead to polymers with unique properties. researchgate.net
A specific derivative, tricyclo[3.2.1.02,7]oct-3-ene-4-carboxylic acid, is noted for its use in the production of polymers and other advanced materials. This highlights the potential for functionalized tricyclo[3.2.0.0²⁷]hept-3-ene scaffolds to be incorporated into polymer backbones, imparting specific properties to the resulting materials.
Advanced Topics and Future Research Directions in Tricyclo 3.2.0.02,7 Hept 3 Ene Chemistry
Exploration of New Catalytic Transformations Involving Strained Tricycles
The high degree of strain in Tricyclo[3.2.0.0²’⁷]hept-3-ene makes it a prime candidate for a variety of catalytic transformations that can relieve this strain and lead to the formation of more complex molecular architectures. Future research will likely focus on harnessing this reactivity through the development of novel catalytic systems.
Transition metal catalysis, particularly with rhodium and gold, has shown immense potential in activating and functionalizing strained alkenes. acs.orgacs.orgbeilstein-journals.orgnih.gov For instance, rhodium-catalyzed reactions of strained bicyclic alkenes with dienylboronate esters have been shown to yield vinylcyclopropane (B126155) and cyclopentene (B43876) derivatives through sequential carborhodation processes. acs.orgnih.gov Adapting these methodologies to Tricyclo[3.2.0.0²’⁷]hept-3-ene could provide access to a diverse range of polycyclic products with unique stereochemistry. The choice of catalyst and reaction conditions can be tailored to control the reaction pathway, leading to either vinylcyclopropanation or cyclopentenation products.
Gold catalysts are also well-suited for activating the strained double bond of Tricyclo[3.2.0.0²’⁷]hept-3-ene. Gold(I) complexes, known for their carbophilic nature, can catalyze a variety of cycloaddition reactions. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org The intramolecular [2+2] cycloaddition of allenes and alkenes catalyzed by gold is a powerful tool for constructing four-membered rings. beilstein-journals.org Exploring similar cycloadditions with Tricyclo[3.2.0.0²’⁷]hept-3-ene as the alkene component could lead to the synthesis of novel and complex polycyclic systems.
The following table summarizes potential catalytic transformations applicable to Tricyclo[3.2.0.0²’⁷]hept-3-ene based on analogous reactions with other strained alkenes.
| Catalyst System | Reagent | Potential Product Type | Reference |
| [Rh(cod)Cl]₂ / t-Bu₃PH⁺BF₄⁻ | Dienylboronate ester | Vinylcyclopropane-fused tricycle | acs.org |
| [Rh(cod)Cl]₂ / t-Bu₃PH⁺BF₄⁻ | Substituted dienylboronate ester | Cyclopentene-fused tricycle | nih.gov |
| Cationic Au(I) complexes | Terminal alkynes | Cyclobutene-fused tricycle | organic-chemistry.org |
| Ph₃PAuCl / AgSbF₆ | Propargyl esters | Cyclopropane-fused tricycle | beilstein-journals.org |
Bio-inspired Synthetic Approaches to Tricyclo[3.2.0.0²’⁷]hept-3-ene Derivatives
Nature frequently employs elegant and efficient strategies to construct complex polycyclic natural products from simple precursors. nih.govresearchgate.net Adopting bio-inspired synthetic approaches for the derivatization of Tricyclo[3.2.0.0²’⁷]hept-3-ene represents a promising avenue for future research. These approaches often involve mimicking biosynthetic pathways, such as enzymatic cascades, to achieve high levels of selectivity and efficiency. nih.gov
One can envision the use of engineered enzymes or biomimetic catalysts to perform selective functionalization of the tricyclic core. For instance, enzymes could be designed to catalyze stereoselective epoxidation, dihydroxylation, or other additions across the double bond of Tricyclo[3.2.0.0²’⁷]hept-3-ene. The confinement within an enzyme's active site can lead to selectivities that are difficult to achieve with traditional chemical methods.
Furthermore, bio-inspired strategies could be employed to construct the tricyclic scaffold itself from simpler, biologically relevant starting materials. While the natural occurrence of Tricyclo[3.2.0.0²’⁷]hept-3-ene has not been reported, hypothetical biosynthetic pathways involving intramolecular cyclizations of acyclic precursors could be designed and then mimicked in the laboratory. The study of natural product biosynthesis provides a rich source of inspiration for developing such novel synthetic routes. nih.govresearchgate.net
Advances in Spectroscopic Characterization for Elucidating Reactive Intermediates
The high reactivity of Tricyclo[3.2.0.0²’⁷]hept-3-ene means that many of its reactions likely proceed through transient and highly reactive intermediates, such as carbocations. rsc.orgrsc.org A deeper understanding of the mechanisms of these reactions requires the direct observation and characterization of these fleeting species. Future research will undoubtedly leverage advanced spectroscopic techniques to shed light on these reactive intermediates.
Modern spectroscopic methods, including UV-vis, solid-state NMR, and fluorescence microscopy, are powerful tools for studying carbocations and other reactive intermediates, particularly when they are stabilized in environments like zeolite pores. rsc.org By performing reactions of Tricyclo[3.2.0.0²’⁷]hept-3-ene within such constrained environments, it may be possible to extend the lifetime of the intermediates sufficiently for spectroscopic characterization.
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data. rsc.org Theoretical calculations can predict the structures and spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) of potential intermediates, aiding in the interpretation of experimental spectra. This synergistic approach between experiment and theory will be vital for unraveling the complex reaction mechanisms of this strained tricycle.
The following table highlights key spectroscopic techniques and their potential applications in studying reactive intermediates derived from Tricyclo[3.2.0.0²’⁷]hept-3-ene.
| Spectroscopic Technique | Information Gained | Potential Application | Reference |
| UV-vis Spectroscopy | Electronic transitions of carbocations | Identification and monitoring of carbocationic intermediates | rsc.org |
| Solid-State NMR Spectroscopy | Structure and electronic environment of intermediates | Characterization of carbocations stabilized in solid matrices | rsc.org |
| IR and Raman Spectroscopy | Vibrational modes of intermediates | Structural elucidation of reactive species | rsc.org |
| Computational Spectroscopy (DFT) | Predicted spectroscopic properties | Aiding in the assignment of experimental spectra | rsc.org |
Computational Design of Tailored Reactivity and Selectivity for Tricyclo[3.2.0.0²’⁷]hept-3-ene Scaffolds
The advent of powerful computational methods has revolutionized the field of organic chemistry, enabling the prediction and rational design of chemical reactivity. numberanalytics.com For a molecule as strained and potentially reactive as Tricyclo[3.2.0.0²’⁷]hept-3-ene, computational chemistry offers an invaluable tool for exploring its chemical space and designing reactions with specific outcomes.
Density Functional Theory (DFT) calculations can be employed to investigate the potential energy surfaces of various reactions involving Tricyclo[3.2.0.0²’⁷]hept-3-ene. longdom.orgbeilstein-journals.org This allows for the prediction of reaction barriers and thermodynamic stabilities of products, providing insights into the feasibility and selectivity of different reaction pathways. For instance, DFT can be used to study the mechanisms of pericyclic reactions, such as Diels-Alder cycloadditions, and to understand the factors that control their stereoselectivity. numberanalytics.comlongdom.org
Machine learning is also emerging as a powerful tool for predicting chemical reactivity. nih.govcmu.eduresearchgate.netrsc.org By training machine learning models on large datasets of known reactions, it is possible to develop predictive tools that can estimate the outcome of new reactions with a high degree of accuracy. cmu.edu Such models could be applied to Tricyclo[3.2.0.0²’⁷]hept-3-ene to screen for promising reaction conditions and to identify novel transformations. The combination of DFT and machine learning holds the potential to accelerate the discovery of new and useful chemistry for this unique tricyclic system. rsc.org
Future computational studies will likely focus on:
Designing selective catalysts: Using DFT to model the interaction of different catalysts with Tricyclo[3.2.0.0²’⁷]hept-3-ene to design catalysts that favor specific reaction pathways. dntb.gov.uachemrxiv.org
Predicting reaction outcomes: Employing machine learning models to predict the products and yields of reactions under various conditions. nih.govrsc.org
Exploring complex reaction landscapes: Using advanced computational methods to map out intricate potential energy surfaces with multiple possible products, such as those involving ambimodal transition states. acs.org
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Tricyclo[3.2.0.0²,⁷]hept-3-ene derivatives?
- Methodological Answer : Derivatives can be synthesized via nucleophilic substitution (e.g., brominated precursors reacting with sodium methoxide or triethylamine in methanol) or thermal rearrangements of bicyclic intermediates. For example, 4-Brom-5-methoxy derivatives are synthesized by treating brominated precursors with NaOCH₃ in methanol, achieving yields >90% . Thermal rearrangement of tricyclic intermediates (e.g., heating at 100–120°C in toluene) is another key route, though competing pathways require kinetic control to optimize product ratios .
Q. How is NMR spectroscopy utilized in characterizing substituent effects on Tricyclo[3.2.0.0²,⁷]hept-3-ene?
- Methodological Answer : ¹H and ¹³C NMR data (e.g., δ values for C-1, C-3, and C-7) reveal electronic and steric effects of substituents. For instance:
- Electron-withdrawing groups (Br, Cl) at C-5 induce upfield shifts (Δδ ≈ 3–5 ppm) at C-1 due to inductive effects .
- Bulky substituents (e.g., phenylthio) cause significant deshielding at C-7 (δ > 5 ppm) via steric interactions .
- Coupling constants (e.g., J₃-H/4-H) distinguish syn/anti configurations in bicyclic derivatives .
Q. What common nucleophilic substitution reactions are observed in derivatives of this compound?
- Methodological Answer : Brominated derivatives (e.g., 7-Acid) undergo nucleophilic substitution with:
- Methoxy groups : Using NaOCH₃ in methanol (95% yield) .
- Thiophenols : Reacting with sodium thiophenolate to form phenylthio derivatives (56% yield) .
- Amines : Dimethylamine in dichloromethane produces dimethylamino derivatives (88% yield) .
- Steric hindrance at C-5 often dictates reaction rates, requiring polar aprotic solvents (e.g., THF) to enhance nucleophilicity .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for bicyclic derivatives?
- Methodological Answer : Discrepancies in stereochemical assignments (e.g., syn vs. anti addition) arise from overlapping NMR signals. Solutions include:
- 2D NMR (COSY, NOESY) : Resolves coupling networks (e.g., J₄-H/5-H in anti configurations vs. J₃-H/7-H in syn) .
- Isotopic labeling : Deuterated analogs (e.g., CD₃ substitution) clarify signal splitting patterns .
- Computational modeling : DFT calculations predict ¹³C chemical shifts (error < 2 ppm) to validate assignments .
Q. How do thermal rearrangement pathways affect synthetic design for this compound?
- Methodological Answer : Thermal instability (e.g., above 80°C) leads to competing rearrangements:
- Ring-opening : Forms norcarene derivatives via retro-Diels-Alder pathways .
- Isomerization : Converts endo to exo configurations, altering reactivity toward electrophiles .
Q. What computational methods predict substituent electronic effects on ring strain?
- Methodological Answer :
- DFT calculations : Quantify bond angle distortions (e.g., C-2–C-7–C-6 angles < 90° increase strain by 8–12 kcal/mol) .
- NBO analysis : Correlates electron-withdrawing substituents (e.g., NO₂) with increased σ*-orbital occupancy at bridgehead carbons (C-3, C-4), exacerbating strain .
- MD simulations : Predict substituent-induced conformational changes (e.g., phenyl groups stabilizing boat-like conformations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
